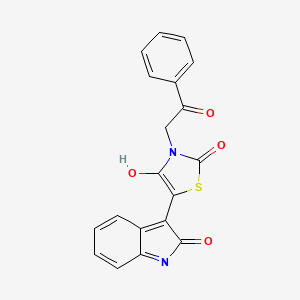
(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione, commonly known as OTZ, is a synthetic compound that belongs to the thiazolidinedione family. It is a heterocyclic compound that has a thiazolidine ring and an indole ring. OTZ has gained attention in recent years due to its potential therapeutic applications in various diseases.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione involves the condensation of 2-oxoindolin-3-ylidene with 2-oxo-2-phenylethylamine followed by cyclization with thiazolidine-2,4-dione.
Starting Materials
2-oxoindolin-3-ylidene, 2-oxo-2-phenylethylamine, thiazolidine-2,4-dione
Reaction
Step 1: Condensation of 2-oxoindolin-3-ylidene with 2-oxo-2-phenylethylamine in the presence of a suitable catalyst to form (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one., Step 2: Cyclization of (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one with thiazolidine-2,4-dione in the presence of a suitable base to form (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione.
作用機序
OTZ exerts its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. OTZ binds to PPARγ and modulates its activity, leading to the downstream effects on various biological processes.
生化学的および生理学的効果
OTZ has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). It also inhibits the proliferation and migration of cancer cells by regulating the expression of genes involved in cell cycle progression and apoptosis. In addition, OTZ has been shown to improve insulin sensitivity and glucose uptake in adipocytes, making it a potential therapeutic agent for type 2 diabetes. Furthermore, OTZ has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using OTZ in lab experiments include its high purity, stability, and specificity for PPARγ activation. However, the limitations of using OTZ include its low solubility in water and potential toxicity at high concentrations.
将来の方向性
The potential therapeutic applications of OTZ are vast, and several future directions can be explored. One future direction is to investigate the effects of OTZ on other nuclear receptors and their downstream signaling pathways. Another future direction is to study the pharmacokinetics and pharmacodynamics of OTZ in vivo and its potential side effects. Furthermore, the development of novel analogs of OTZ with improved solubility and potency can be explored for their therapeutic potential.
科学的研究の応用
OTZ has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.
特性
IUPAC Name |
4-hydroxy-5-(2-oxoindol-3-yl)-3-phenacyl-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S/c22-14(11-6-2-1-3-7-11)10-21-18(24)16(26-19(21)25)15-12-8-4-5-9-13(12)20-17(15)23/h1-9,24H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXYKFFVQYMMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

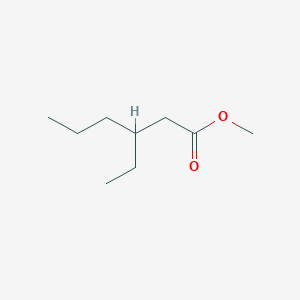
![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)
![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)
![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)
![3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2382854.png)
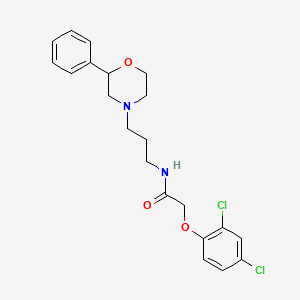
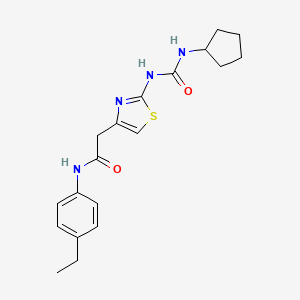
![2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2382861.png)
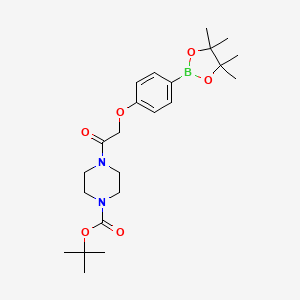
![N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2382863.png)
![(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2382864.png)
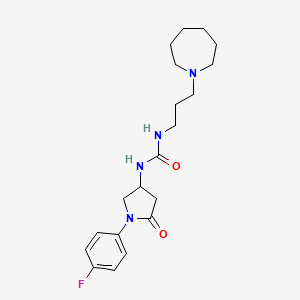

![(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382868.png)